

Technical Support Center: Optimizing YADA Inhibitor Dosage for Mouse Studies

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Compound of Interest

Compound Name: YADA

Cat. No.: B2618861

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of **YADA** (YAP/TAZ-TEAD) inhibitors in mouse studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **YADA** inhibitors?

A1: **YADA** inhibitors primarily target the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.^{[1][2]} The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).^[2] In many cancers, the Hippo pathway is inactivated, leading to the accumulation of YAP/TAZ in the nucleus.^[3] There, they bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and survival.^{[2][3]}

YADA inhibitors disrupt this process through two main mechanisms:

- **Allosteric Inhibition:** Many inhibitors bind to the central lipid pocket of TEAD proteins. This binding induces a conformational change that prevents the interaction with YAP and TAZ.^[4]
- **Direct Protein-Protein Interaction Inhibition:** Some newer inhibitors directly bind to the interface between YAP/TAZ and TEAD, physically blocking their association.^[4]

The ultimate effect is the suppression of YAP/TAZ-TEAD-mediated gene transcription and a reduction in tumor growth.

Q2: What are some common **YADA** inhibitors used in mouse studies?

A2: Several **YADA** inhibitors have been evaluated in preclinical mouse models. These include:

- Verteporfin: A clinically approved drug for photodynamic therapy that has been repurposed as a YAP-TEAD interaction inhibitor.[\[5\]](#)[\[6\]](#)
- K-975: A potent and selective TEAD inhibitor that covalently binds to the palmitate-binding pocket of TEAD.[\[7\]](#)[\[8\]](#)
- VT107 and VT103: Orally active pan-TEAD auto-palmitoylation inhibitors.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- IK-930: A paralog-selective TEAD inhibitor.
- IAG933: A first-in-class selective disruptor of the YAP-TEAD protein-protein interaction.[\[4\]](#)
- GNE-7883: An allosteric pan-TEAD inhibitor.[\[12\]](#)

Q3: How do I choose the right mouse model for my study?

A3: The choice of mouse model is critical for the success of your study. Considerations include:

- Xenograft Models: Human cancer cell lines with known alterations in the Hippo pathway (e.g., NF2-deficient mesothelioma cell lines like NCI-H226 and MSTO-211H) are commonly used.[\[7\]](#)[\[12\]](#) These are implanted subcutaneously or orthotopically into immunodeficient mice.
- Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that mimic human cancers, providing a more physiologically relevant system.
- Patient-Derived Xenografts (PDXs): These models involve the implantation of tumor tissue from a patient into a mouse, which may better reflect the heterogeneity of human tumors.[\[13\]](#)

The specific cancer type you are studying and the genetic alterations driving the disease should guide your model selection.

Troubleshooting Guide

Problem 1: Lack of Efficacy or Variable Results

Possible Cause	Troubleshooting Steps
Suboptimal Dosage	Consult literature for established effective dose ranges for your specific inhibitor and mouse model (see Table 1). Perform a dose-response study to determine the optimal dose for your experimental conditions.
Poor Bioavailability	Check the formulation of the inhibitor. Ensure it is properly solubilized for the chosen route of administration (see Table 2). Consider alternative administration routes (e.g., oral gavage vs. intraperitoneal injection).
Inappropriate Mouse Model	Verify that your chosen cell line or mouse model has a dysregulated Hippo pathway and is dependent on YAP/TAZ-TEAD signaling for growth. [14]
Drug Resistance	Resistance to YADA inhibitors can emerge. [15] Consider combination therapies with other agents, such as KRAS or MAPK inhibitors, which have shown synergistic effects. [15]
Incorrect Dosing Schedule	Review the pharmacokinetic properties of your inhibitor. The dosing frequency should be based on its half-life to maintain effective concentrations.

Problem 2: Observed Toxicity in Mice

Possible Cause	Troubleshooting Steps
Dose is too high	Reduce the dose of the inhibitor. Even within published ranges, individual mouse strains can exhibit different sensitivities.
Off-target effects	While many inhibitors are selective, off-target effects can occur. Monitor mice for signs of toxicity such as weight loss, lethargy, or ruffled fur. Consider using a more selective inhibitor if available.
Vehicle-related toxicity	Run a vehicle-only control group to ensure the observed toxicity is not due to the formulation components.
Hippo pathway inhibition in normal tissues	<p>The Hippo pathway is important for normal tissue homeostasis and regeneration.^[1]</p> <p>Prolonged or high-dose treatment may lead to side effects in tissues with high cell turnover.</p> <p>Monitor organ function through blood work or histology if toxicity is suspected.</p>

Quantitative Data Summary

Table 1: **YADA** Inhibitor Dosages in Mouse Studies

Inhibitor	Mouse Model	Dosage	Administration Route	Frequency	Reference
K-975	NCI-H226 & MSTO-211H xenografts	10, 30, 100, 300 mg/kg	Oral (p.o.)	Twice daily	[7] [8]
VT103	NCI-H226 xenograft	0.3, 1, 3 mg/kg	Oral (p.o.)	Once daily	[11]
VT107	Pharmacokinetic study	10 mg/kg	Oral (p.o.)	Single dose	[9] [11]
GNE-7883	NCI-H226 xenograft	100, 250 mg/kg	Not specified	Once daily	[12]
Verteporfin	AOM/DSS colon cancer model	100 mg/kg	Intraperitoneal (i.p.)	Twice a week	[5]
Verteporfin	Glioblastoma PDX model	6, 10, 50 mg/kg	Intraperitoneal (i.p.)	Daily	[13]
IK-930	Pharmacokinetic study	10 mg/kg	Oral (p.o.)	Single dose	[16]
Unnamed	NCI-H226 xenograft	30, 100 mg/kg	Oral (p.o.)	Once daily	[17]

Table 2: Example Formulations for **YADA** Inhibitors

Inhibitor	Formulation	Reference
VT103, VT104, VT107	5% DMSO + 10% Solutol + 85% D5W	[11]
VT107	10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	[9]
VT107	10% DMSO + 90% (20% SBE- β -CD in Saline)	[10]
VT107	10% DMSO + 90% Corn Oil	[9]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study using a Xenograft Model

- Cell Culture and Implantation:
 - Culture human cancer cells (e.g., NCI-H226 mesothelioma cells) under standard conditions.
 - Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
 - Subcutaneously inject 5×10^6 cells into the flank of immunodeficient mice (e.g., SCID mice).[\[18\]](#)
- Tumor Growth Monitoring:
 - Allow tumors to reach a palpable size (e.g., 100-200 mm³).
 - Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Inhibitor Preparation and Administration:
 - Prepare the **YADA** inhibitor in a suitable vehicle (see Table 2).

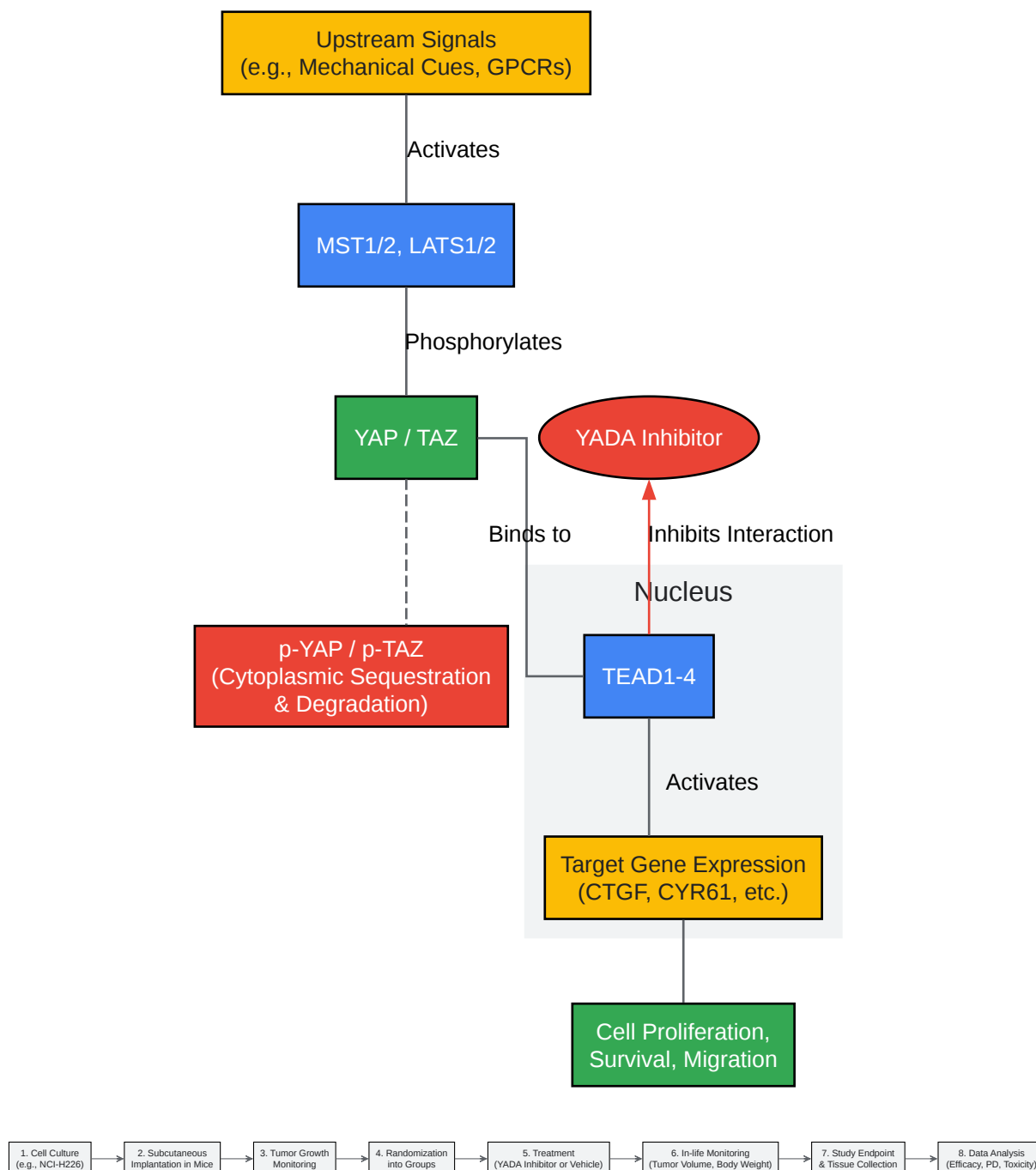
- Administer the inhibitor to the treatment group of mice via the chosen route (e.g., oral gavage) and schedule (e.g., once daily).
- Administer vehicle only to the control group.
- Monitoring and Endpoint:
 - Monitor the body weight of the mice regularly as an indicator of toxicity.
 - Continue treatment for the specified duration (e.g., 14-28 days).
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).

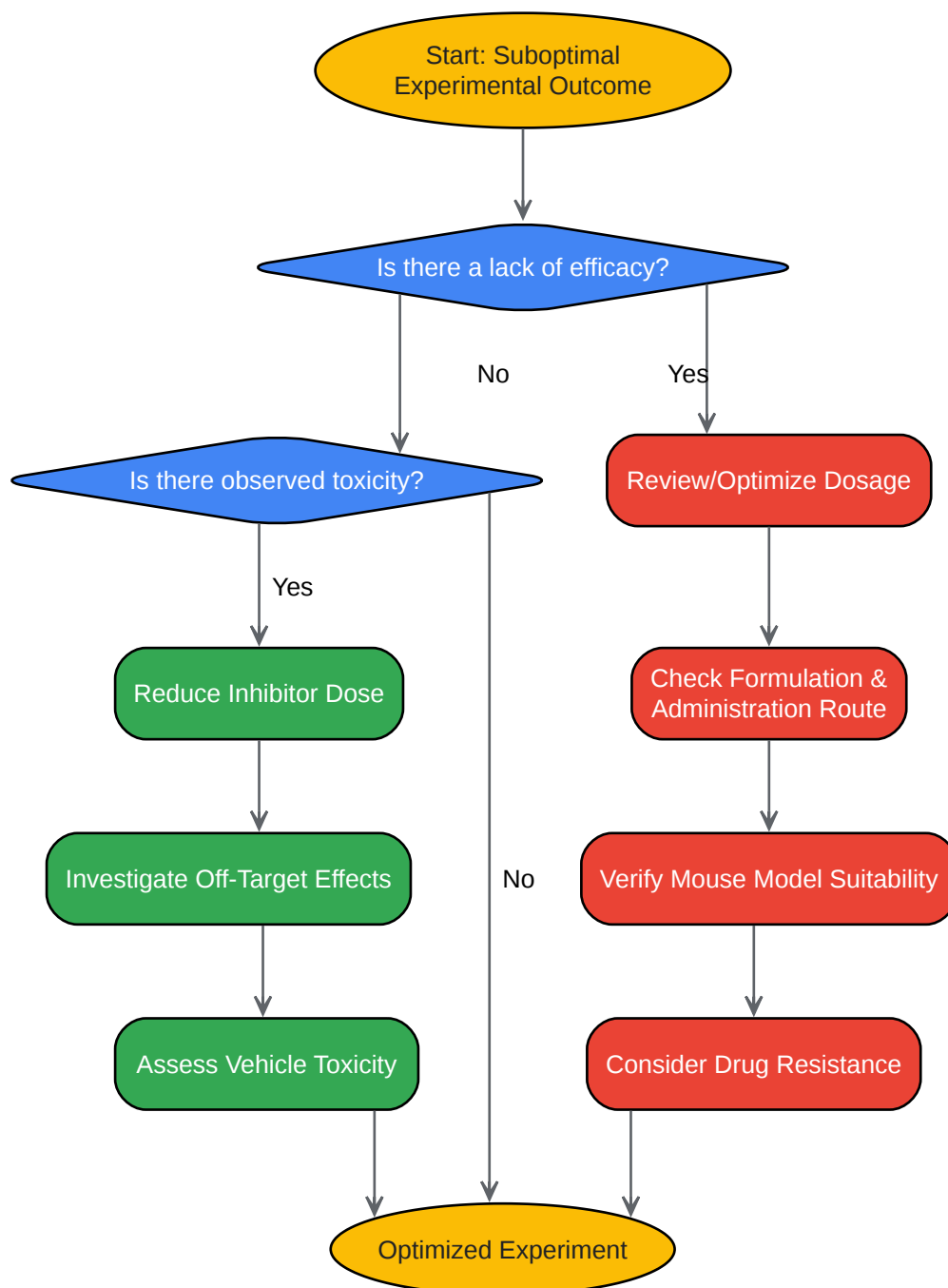
Protocol 2: Pharmacodynamic Analysis of Target Gene Expression

- Study Design:
 - Use a xenograft model as described in Protocol 1.
 - Once tumors are established, administer a single dose or multiple doses of the **YADA** inhibitor.
- Tissue Collection:
 - At various time points after the last dose, euthanize the mice and collect tumor tissue.
- RNA Extraction and qRT-PCR:
 - Isolate total RNA from the tumor samples.
 - Perform reverse transcription to generate cDNA.
 - Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61, ANKRD1).
 - Normalize the expression data to a housekeeping gene (e.g., β -actin).
- Data Analysis:

- Compare the expression levels of target genes in the treated groups to the vehicle control group to assess the pharmacodynamic effect of the inhibitor.

Visualizations





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